Gly-b7Pro-Glu -

Gly-b7Pro-Glu

Catalog Number: EVT-10980734
CAS Number:
Molecular Formula: C14H21N3O6
Molecular Weight: 327.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycine-b7Proline-Glutamic acid, commonly referred to as Gly-b7Pro-Glu, is a tripeptide that has garnered attention in the field of neuropeptide research due to its potential biological activities. This compound is an analog of Glypromate, which is known for its neuroprotective properties and involvement in various physiological processes. The unique sequence of this tripeptide suggests specific interactions with biological targets, making it a subject of interest for further study.

Source

Gly-b7Pro-Glu can be synthesized through established peptide synthesis techniques, primarily solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the controlled assembly of amino acids into peptides, ensuring high purity and yield.

Classification

Gly-b7Pro-Glu is classified as a neuropeptide, which are small protein-like molecules used by neurons to communicate with each other. It falls under the category of synthetic peptides used in research and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Gly-b7Pro-Glu typically employs solid-phase peptide synthesis (SPPS), which involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. Two notable methodologies have been developed:

Technical Details

The choice of coupling agents and protective groups plays a crucial role in the efficiency and outcome of the synthesis. The use of environmentally friendly solvents aligns with green chemistry principles, enhancing the sustainability of peptide synthesis.

Molecular Structure Analysis

Structure

Gly-b7Pro-Glu consists of three amino acids: glycine, b7proline (a modified proline), and glutamic acid. The molecular structure can be represented as follows:

  • Glycine: NH₂-CH₂-COOH
  • b7Proline: A modified proline that introduces specific structural features.
  • Glutamic Acid: NH₂-C(=O)-CH(CH₂COOH)-COOH

Data

The molecular formula for Gly-b7Pro-Glu can be derived from its constituent amino acids. Its molecular weight is calculated based on the individual weights of glycine (75.07 g/mol), b7proline (unknown but generally around 115 g/mol), and glutamic acid (147.13 g/mol).

Chemical Reactions Analysis

Reactions

Gly-b7Pro-Glu can undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and modifications involving side chains. These reactions are crucial for understanding its stability and reactivity in biological systems.

Technical Details

The stability of Gly-b7Pro-Glu under physiological conditions is essential for its potential therapeutic applications. The presence of specific functional groups can influence its susceptibility to enzymatic degradation.

Mechanism of Action

Process

The mechanism by which Gly-b7Pro-Glu exerts its effects involves interaction with specific receptors in the nervous system. This interaction may modulate neurotransmitter release or influence cellular signaling pathways associated with neuroprotection.

Data

Research indicates that similar peptides can enhance synaptic plasticity and promote neuronal survival under stress conditions, suggesting that Gly-b7Pro-Glu may share these beneficial properties .

Physical and Chemical Properties Analysis

Physical Properties

Gly-b7Pro-Glu is expected to be soluble in polar solvents such as water due to the presence of charged functional groups from glutamic acid.

Chemical Properties

The stability of this tripeptide is influenced by factors such as pH, temperature, and ionic strength, which are critical when considering its applications in biological systems.

Relevant Data or Analyses

Studies on related peptides indicate that modifications like those present in b7proline can enhance stability against proteolytic enzymes .

Applications

Scientific Uses

Gly-b7Pro-Glu has potential applications in:

  • Neuroscience Research: Investigating its role in neuroprotection and synaptic function.
  • Therapeutic Development: Exploring its use as a treatment for neurodegenerative diseases.
  • Biochemical Studies: Understanding peptide interactions within cellular environments.
Introduction to Gly-Pro-Glu Neuropeptide Research

Historical Context and Discovery as an Insulin-like Growth Factor-1 Metabolite

Glycyl-Prolyl-Glutamic acid (Glypromate), initially identified as Glycyl-L-Prolyl-L-Glutamic acid, was first characterized in 1989 through pioneering research demonstrating its neuroactive properties. This endogenous tripeptide originates as a metabolic fragment derived from the N-terminal sequence of Insulin-like Growth Factor-1 following proteolytic cleavage by specific brain proteases. Seminal studies revealed that synthetic Glypromate significantly potentiates potassium-induced acetylcholine release in rat parietal cortex slices at concentrations as low as 10^(-10) M and enhances dopamine release in striatal tissues at higher concentrations (10^(-5) M to 10^(-4) M). These findings established Glypromate as a functionally significant neuropeptide with potential neuromodulatory roles in distinct brain regions [1].

The metabolic pathway of Glypromate involves its enzymatic conversion to Cyclo-glycyl-L-proline via carboxypeptidase action, yielding another bioactive compound with nootropic properties. This biotransformation occurs in both plasma and cerebrospinal fluid, contributing to the complex pharmacokinetic profile of this endogenous peptide system. The discovery that Glypromate binds to N-Methyl-D-Aspartate receptors, with the glutamic acid residue serving as the primary recognition element and the glycine moiety influencing binding potency, provided early mechanistic insights into its neuroactive properties [1].

Scope and Significance in Neurodegenerative Disease Research

Glypromate has demonstrated significant therapeutic potential across multiple neurodegenerative conditions, positioning it as a promising candidate for neurological disorder therapeutics. Preclinical investigations have revealed its neuroprotective efficacy in experimental models of Parkinson disease, Alzheimer disease, and Huntington disease, where it mitigates neuronal damage and preserves cognitive function. Beyond these classical neurodegenerative conditions, research has expanded to include Rett syndrome and Down syndrome, with evidence suggesting that Glypromate-based compounds may ameliorate neurological symptoms associated with these neurodevelopmental disorders [1].

The neuroprotective mechanisms of Glypromate involve multiple pathways:

  • Mitogenic activity: In human retinal glial cells (Müller cells), Glypromate significantly increases cell proliferation at concentrations of 10-1000 μM, with maximal stimulation observed at 500 μM and half-maximal effective concentration approximately 50 μM. This proliferative effect exhibits time-dependence, requiring at least 24 hours of exposure to achieve statistical significance [1].
  • Glutamatergic modulation: The NMDA receptor-mediated component of Glypromate activity is demonstrated by significant inhibition of cell growth in the presence of NMDA receptor antagonists such as D-2-amino-5-phosphonovalerate and MK-801 [1].
  • Bioenergetic regulation: Emerging evidence links Glypromate activity to cerebral glucose metabolism, which is notably impaired in Alzheimer disease and other neurodegenerative conditions. The tripeptide may influence glycolytic pathways essential for neuronal energy production and synaptic transmission [2].

Current Challenges: Pharmacokinetic Limitations and Clinical Translation Barriers

Despite promising neuroprotective properties, the clinical translation of Glypromate faces substantial pharmacokinetic challenges:

Metabolic instability: Glypromate exhibits species-dependent metabolic profiles with particularly rapid clearance in rodent models. Following intravenous administration in adult male Wistar rats (3 mg/kg), plasma half-life is extremely short (<2 minutes), while intraperitoneal administration extends this marginally to less than 4 minutes. Although cerebrospinal fluid concentrations persist longer (detectable for 40 minutes post-administration), full clearance occurs within 60 minutes. This rapid metabolism is attributed to widespread peptidase activity in plasma, liver, and brain tissues [1].

Blood-Brain Barrier permeability limitations: Under normal physiological conditions, Glypromate demonstrates poor penetration across the blood-brain barrier. However, research indicates that its permeability increases significantly following brain injury, likely mediated by upregulation of gelatinase matrix metalloproteinases (MMP-2 and MMP-9) that disrupt extracellular matrix organization and enhance barrier permeability. This context-dependent permeability limits its therapeutic application to acute injury scenarios rather than chronic neurodegenerative conditions [1].

Protease susceptibility: The peptide bond structure of Glypromate renders it vulnerable to enzymatic degradation by carboxypeptidases and endopeptidases. While protease inhibitors like pepstatin-A, bestatin, and 4-(2-aminoethyl)benzenesulfonyl fluoride can extend its half-life by inhibiting these enzymes, such pharmacological adjuncts present practical challenges for clinical application. Alternative stabilization approaches, including anti-Glypromate antibodies, have been explored but compromise neuroprotective efficacy, limiting their therapeutic utility [1].

Table 1: Pharmacokinetic Profile of Glycyl-Prolyl-Glutamic Acid in Experimental Models

ParameterPlasma (Rats)Cerebrospinal Fluid (Rats)Influencing Factors
Half-life (intravenous)<2 minutesNot applicableSpecies-dependent peptidase activity
Half-life (intraperitoneal)<4 minutes~40 minutesAdministration route
Full clearance timeNot reported60 minutesMetabolic rate
Concentration-enhancing strategiesPepstatin-A, bestatin4-(2-aminoethyl)benzenesulfonyl fluorideProtease inhibition
Blood-Brain Barrier penetrationLimited under normal conditionsIncreased after injuryMMP-2/MMP-9 activation

Properties

Product Name

Gly-b7Pro-Glu

IUPAC Name

(2S)-2-[[7-(2-aminoacetyl)-7-azabicyclo[2.2.1]heptane-1-carbonyl]amino]pentanedioic acid

Molecular Formula

C14H21N3O6

Molecular Weight

327.33 g/mol

InChI

InChI=1S/C14H21N3O6/c15-7-10(18)17-8-3-5-14(17,6-4-8)13(23)16-9(12(21)22)1-2-11(19)20/h8-9H,1-7,15H2,(H,16,23)(H,19,20)(H,21,22)/t8?,9-,14?/m0/s1

InChI Key

AXVZKZJJSLXCSR-PUUHTONNSA-N

Canonical SMILES

C1CC2(CCC1N2C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1CC2(CCC1N2C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.